molecular formula C9H13NOS B13236366 [1-(Aminomethyl)cyclopropyl](thiophen-3-yl)methanol

[1-(Aminomethyl)cyclopropyl](thiophen-3-yl)methanol

Cat. No.: B13236366
M. Wt: 183.27 g/mol
InChI Key: RCOZSFMXVGLGRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Aminomethyl)cyclopropylmethanol: is a chemical compound with the molecular formula C9H13NOS It is characterized by the presence of a cyclopropyl group attached to an aminomethyl moiety, which is further connected to a thiophen-3-yl group via a methanol linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Aminomethyl)cyclopropylmethanol typically involves the following steps:

    Formation of the Cyclopropyl Group: The cyclopropyl group can be synthesized through the reaction of an appropriate alkene with a diazo compound in the presence of a catalyst such as rhodium or copper.

    Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via a Mannich reaction, where formaldehyde, a secondary amine, and a compound containing an active hydrogen atom are reacted together.

    Attachment of the Thiophen-3-yl Group: The thiophen-3-yl group can be attached through a nucleophilic substitution reaction, where a thiophene derivative reacts with a suitable electrophile.

    Methanol Linkage Formation: The final step involves the formation of the methanol linkage, which can be achieved through a reduction reaction using a reducing agent such as sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

Industrial production of 1-(Aminomethyl)cyclopropylmethanol may involve large-scale synthesis using similar reaction steps as described above. The process would be optimized for higher yields and purity, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where the methanol group is oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the carbonyl group back to the methanol group using reducing agents like sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiophen-3-yl group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Various nucleophiles such as amines, thiols, and halides.

Major Products

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Regeneration of the methanol group.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, 1-(Aminomethyl)cyclopropylmethanol is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its structural features make it suitable for investigating the binding affinities and mechanisms of action of various biological targets.

Medicine

In medicine, 1-(Aminomethyl)cyclopropylmethanol may have potential therapeutic applications. Its ability to interact with specific molecular targets could lead to the development of new drugs for the treatment of various diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties. Its structural features may contribute to the creation of advanced polymers, coatings, and other materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of 1-(Aminomethyl)cyclopropylmethanol involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with target molecules, while the thiophen-3-yl group can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Aminomethyl)cyclopropylmethanol
  • Thiophene-Linked 1,2,4-Triazoles
  • Thiophene Derivatives

Uniqueness

Compared to similar compounds, 1-(Aminomethyl)cyclopropylmethanol is unique due to its specific combination of functional groups The presence of the cyclopropyl group imparts rigidity to the molecule, while the aminomethyl and thiophen-3-yl groups provide opportunities for diverse chemical interactions

Biological Activity

1-(Aminomethyl)cyclopropylmethanol is a synthetic compound with potential biological significance due to its unique structural features, including a cyclopropyl ring, an aminomethyl group, and a thiophene moiety. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and comparison with related compounds.

The biological activity of 1-(Aminomethyl)cyclopropylmethanol is primarily attributed to its ability to interact with various biological macromolecules. The aminomethyl group can form hydrogen bonds with target molecules, while the thiophen-3-yl group can engage in π-π interactions . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects such as:

  • Antimicrobial Activity : By inhibiting bacterial growth through interference with cell wall synthesis or metabolic pathways.
  • Antioxidant Properties : Potentially reducing oxidative stress by scavenging free radicals.
  • Anti-inflammatory Effects : Modulating inflammatory responses through inhibition of pro-inflammatory cytokines.

Biological Activity Overview

Preliminary studies suggest that compounds structurally similar to 1-(Aminomethyl)cyclopropylmethanol exhibit significant biological activities. The following table summarizes key findings regarding its biological activities:

Activity Description Reference
AntimicrobialEffective against various pathogens; mechanism involves disruption of bacterial functions.
AntioxidantDemonstrated ability to scavenge free radicals and reduce oxidative stress.
Anti-inflammatoryInhibits production of inflammatory mediators in vitro.
AnticancerShows potential in inhibiting cancer cell proliferation in specific cell lines.

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds related to 1-(Aminomethyl)cyclopropylmethanol:

  • Antimicrobial Studies : A study demonstrated that derivatives of this compound exhibited significant antimicrobial effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.44 mg/mL .
  • Antioxidant Activity : Research indicated that the compound could effectively reduce oxidative stress markers in vitro, suggesting its potential as an antioxidant agent.
  • Anticancer Properties : A comparative analysis revealed that modifications to the thiophene or cyclopropyl components could enhance the anticancer efficacy against various cancer cell lines, including HeLa and A549 cells .

Comparative Analysis with Similar Compounds

The uniqueness of 1-(Aminomethyl)cyclopropylmethanol lies in its structural composition. The following table compares it with similar compounds:

Compound Name Structural Features Biological Activity
2-Methyl-6-phenylnicotinic acidPyridine ringNeuroprotective effects
4-AminobenzenesulfonamideSulfonamide groupAntimicrobial activity
5-(Thiophen-2-yl)-1H-pyrazolePyrazole ringAnti-inflammatory properties

These comparisons highlight how the presence of both cyclopropane and thiophene functionalities enhances binding affinity and selectivity towards biological targets compared to simpler analogs.

Properties

Molecular Formula

C9H13NOS

Molecular Weight

183.27 g/mol

IUPAC Name

[1-(aminomethyl)cyclopropyl]-thiophen-3-ylmethanol

InChI

InChI=1S/C9H13NOS/c10-6-9(2-3-9)8(11)7-1-4-12-5-7/h1,4-5,8,11H,2-3,6,10H2

InChI Key

RCOZSFMXVGLGRZ-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CN)C(C2=CSC=C2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.